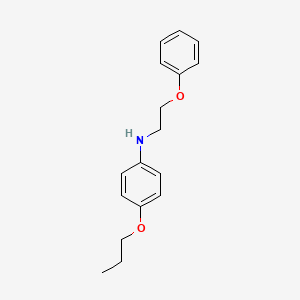
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone, also known as DPE, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPE is a quinoline derivative that has a unique chemical structure, which makes it an attractive compound for biomedical and pharmacological studies.
Mecanismo De Acción
The exact mechanism of action of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes, including protein kinases and topoisomerases, which are involved in cell growth and proliferation. This compound has also been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and modulate the expression of genes involved in cell cycle regulation. This compound has also been shown to have neuroprotective effects, including the ability to prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone has several advantages for lab experiments, including its unique chemical structure, which makes it an attractive compound for biomedical and pharmacological studies. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective compound for research. However, this compound has some limitations, including its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone. One potential direction is to investigate its potential as a therapeutic agent for cancer and other diseases. Another direction is to further elucidate its mechanism of action and explore its potential as a modulator of gene expression. Additionally, research could focus on developing new methods for synthesizing and purifying this compound, which could improve its utility as a research compound.
Métodos De Síntesis
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone can be synthesized using various methods, including the Pictet-Spengler reaction, which involves the condensation of an indole or tryptophan derivative with an aldehyde or ketone. Another method involves the reduction of a quinoline derivative with sodium borohydride. The synthesis of this compound requires expertise in organic chemistry and careful purification to obtain high yields of pure compound.
Aplicaciones Científicas De Investigación
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. This compound has also been investigated for its potential use as a therapeutic agent for cancer, Alzheimer's disease, and other neurological disorders.
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-15(16-8-3-2-4-9-16)20-14-19(22)21-13-7-11-17-10-5-6-12-18(17)21/h2-6,8-10,12,15,20H,7,11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNKDGJCJYOMFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-5-[2-(2-phenoxyethyl)-3,4-dihydro-1H-isoquinolin-3-yl]-1,3,4-oxadiazole](/img/structure/B7559083.png)
![N,5-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide](/img/structure/B7559090.png)
![[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B7559093.png)
![3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide](/img/structure/B7559099.png)
![N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide](/img/structure/B7559117.png)
![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-[(4-methylphenyl)methyl]-N-propylacetamide](/img/structure/B7559131.png)


![2-[(2-chloroacetyl)amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B7559148.png)


![N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline](/img/structure/B7559168.png)
![4-[[2-(azepan-1-yl)-2-oxoethyl]amino]-N-tert-butylbenzamide](/img/structure/B7559175.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone](/img/structure/B7559189.png)